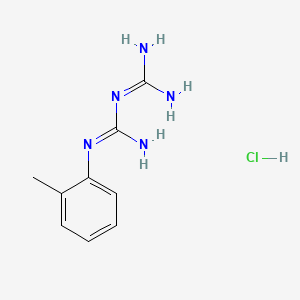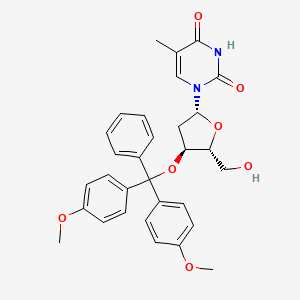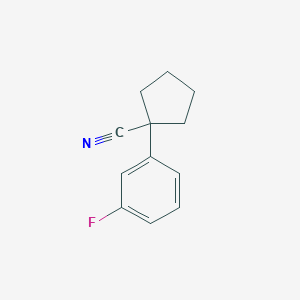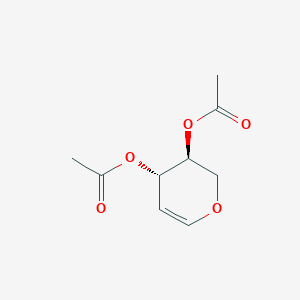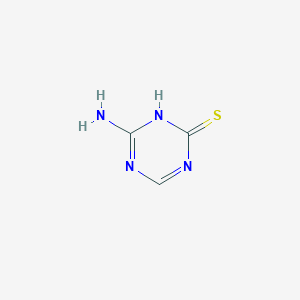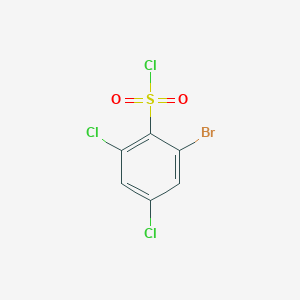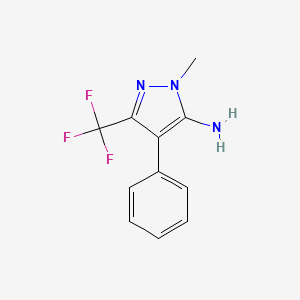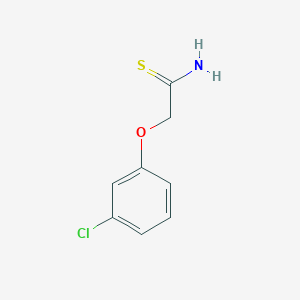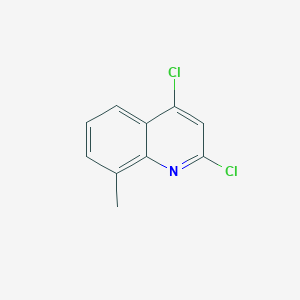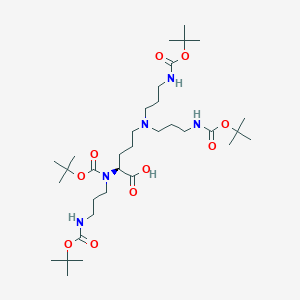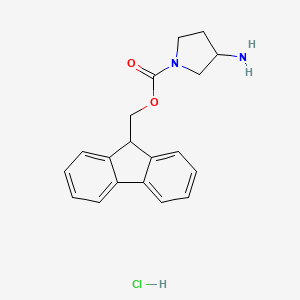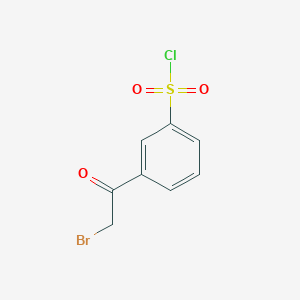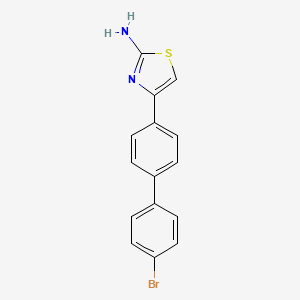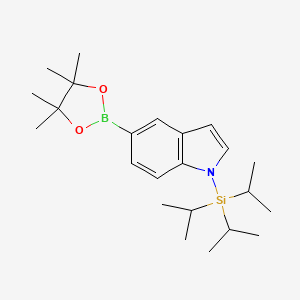
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole
Descripción general
Descripción
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Indole Compounds
Pharmacokinetics and Metabolism
Indole compounds are subject to extensive pharmacokinetic and metabolic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on novel boron-containing antibiotics, such as GSK2251052, explore their pharmacokinetics, demonstrating extensive metabolism and excretion patterns in humans (Bowers et al., 2013). These insights are crucial for developing effective and safe therapeutic agents.
Diagnostic and Therapeutic Applications
Research into indole derivatives has led to their application in diagnostics and as therapeutic agents. For example, the profiling of tryptophan-related plasma indoles aids in diagnosing and monitoring patients with carcinoid tumors, highlighting the diagnostic value of indole metabolites (Kema et al., 2001). Additionally, the study of metabolic pathways and indole's effects on serotonin suggests potential therapeutic uses in managing conditions like depression or anxiety.
Understanding Psychiatric and Neurological Conditions
Indole compounds, such as psilocybin, have been studied for their effects on cerebral metabolism and psychopathology, offering insights into the neurobiological underpinnings of psychosis and potential therapeutic applications for psychiatric disorders (Vollenweider et al., 1997). Such research is pivotal in developing novel treatments for complex mental health conditions.
Role in Microbiota and Human Health
The metabolism of indoles by the gut microbiota and their impact on human health is an area of growing interest. Indoles produced by commensal bacteria can modulate inflammation, mucosal barrier function, and immune responses, suggesting a vital link between gut microbiota, metabolites like indoles, and overall health (Weber et al., 2015).
Propiedades
IUPAC Name |
tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38BNO2Si/c1-16(2)28(17(3)4,18(5)6)25-14-13-19-15-20(11-12-21(19)25)24-26-22(7,8)23(9,10)27-24/h11-18H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZAMWINNZVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383298 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole | |
CAS RN |
690631-97-1 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)
